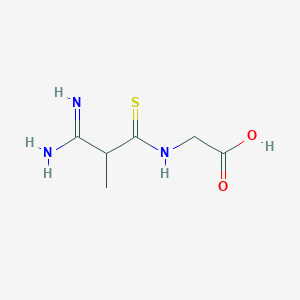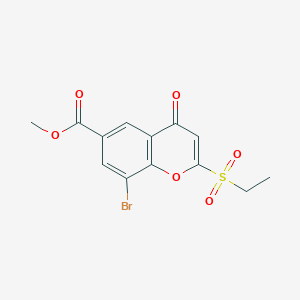
(1-methylpyrazol-4-yl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylpyrazol-4-yl)methyl methanesulfonate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methanesulfonate ester group attached to the pyrazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-methylpyrazol-4-yl)methyl methanesulfonate typically involves the reaction of (1-methylpyrazol-4-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(1-methylpyrazol-4-yl)methanol+methanesulfonyl chloride→(1-methylpyrazol-4-yl)methyl methanesulfonate+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems for precise control of temperature, pressure, and reagent addition.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives under specific conditions.
Reduction Reactions: Reduction of the methanesulfonate group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Sulfonic acids or other oxidized derivatives.
Reduction Products: Corresponding alcohols.
Applications De Recherche Scientifique
(1-Methylpyrazol-4-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms or protein interactions.
Medicine: Investigated for its potential as a prodrug or in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (1-methylpyrazol-4-yl)methyl methanesulfonate involves its reactivity towards nucleophiles. The methanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyrazole ring.
Comparaison Avec Des Composés Similaires
(1-Methylpyrazol-4-yl)methanol: The alcohol precursor to (1-methylpyrazol-4-yl)methyl methanesulfonate.
(1-Methylpyrazol-4-yl)methyl chloride: Another derivative with a different leaving group.
(1-Methylpyrazol-4-yl)methyl acetate: An ester derivative with different reactivity.
Uniqueness: this compound is unique due to its methanesulfonate ester group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly useful in synthetic applications where a good leaving group is required.
Propriétés
Formule moléculaire |
C6H10N2O3S |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
(1-methylpyrazol-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C6H10N2O3S/c1-8-4-6(3-7-8)5-11-12(2,9)10/h3-4H,5H2,1-2H3 |
Clé InChI |
OXFUTDJGQYNMRS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)COS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE](/img/structure/B8554301.png)
![4-amino-2-bromo-3-(3-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8554309.png)

![1-amino-8-fluoro-5H-pyrido[4,3-b]indole-4-carboxamide](/img/structure/B8554318.png)


![[4-Chloro-5-(4-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acetonitrile](/img/structure/B8554327.png)
![5-{[4-(Dimethylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B8554329.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-nitroaniline](/img/structure/B8554340.png)



